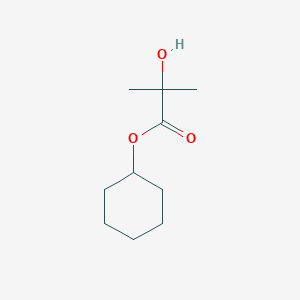
Cyclohexyl 2-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C10H18O3 It is an ester derived from cyclohexanol and 2-hydroxy-2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification reaction between cyclohexanol and 2-hydroxy-2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Cyclohexyl 2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and 2-hydroxy-2-methylpropanoic acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexyl 2-hydroxy-2-methylpropanoate can be compared with other similar esters, such as:
Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 2-hydroxy-2-methylpropanoate group.
Cyclohexyl propanoate: Similar but lacks the hydroxyl group on the propanoate moiety.
Cyclohexyl butanoate: Similar but with a longer carbon chain in the ester group.
Properties
CAS No. |
34900-11-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
cyclohexyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C10H18O3/c1-10(2,12)9(11)13-8-6-4-3-5-7-8/h8,12H,3-7H2,1-2H3 |
InChI Key |
GKGKKHKRGIAAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















